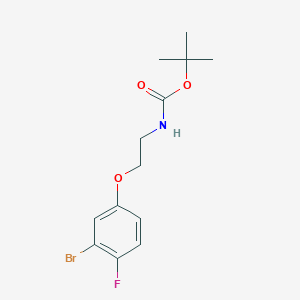

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate

説明

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate is a carbamate-protected amine derivative featuring a phenoxyethyl backbone substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position of the aromatic ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances metabolic stability and modulates electronic properties .

特性

IUPAC Name |

tert-butyl N-[2-(3-bromo-4-fluorophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-11(15)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWAUQBKAXHGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate typically involves the reaction of 3-bromo-4-fluorophenol with tert-butyl (2-bromoethyl)carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Oxidation: Products include oxidized derivatives of the phenoxy group.

Reduction: Reduced forms of the phenoxy group.

Hydrolysis: Corresponding amine and carbon dioxide.

科学的研究の応用

tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Industrial Applications: May be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares tert-butyl (2-(3-bromo-4-fluorophenoxy)ethyl)carbamate with structurally related carbamate derivatives:

Key Observations:

Substituent Effects: Bromine and fluorine in the target compound enhance electrophilicity and metabolic stability compared to non-halogenated analogues (e.g., tert-butyl (2-phenoxyethyl)carbamate) . The phenoxyethyl chain provides conformational flexibility, whereas sulfonyl or benzylamino groups (as in ) introduce steric or electronic constraints.

Synthetic Utility :

- Bromine in the target compound facilitates cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings for biaryl synthesis (e.g., used similar brominated carbamates in Pd-catalyzed reactions) .

- In contrast, tert-butyl N-(6-bromohexyl)carbamate () is tailored for nucleophilic substitutions in alkyl chain elongation .

Biological Relevance :

- Fluorine substitution (as in 4-F) is associated with improved pharmacokinetic profiles in drug candidates, such as increased membrane permeability and reduced CYP450 metabolism .

- Carbamates with hydroxyl groups (e.g., ) may exhibit antioxidant activity but require deprotection for amine functionality.

Reactivity and Stability

- Hydrolysis Sensitivity : The Boc group in the target compound is stable under basic conditions but cleavable with acids (e.g., trifluoroacetic acid), similar to other tert-butyl carbamates .

- Thermal Stability: Bromine and fluorine substituents increase thermal stability compared to non-halogenated analogues, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。